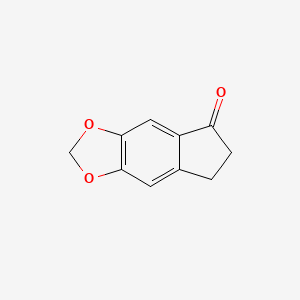

5,6-Methylenedioxy-1-indanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 65075. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5,6-dihydrocyclopenta[f][1,3]benzodioxol-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c11-8-2-1-6-3-9-10(4-7(6)8)13-5-12-9/h3-4H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKLNTTMWFRNYLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=CC3=C(C=C21)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30289886 | |

| Record name | 5,6-Methylenedioxy-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30289886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6412-87-9 | |

| Record name | 6412-87-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65075 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,6-Methylenedioxy-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30289886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-Methylenedioxy-1-indanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5,6-Methylenedioxy-1-indanone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6X4M23SEJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 5,6-Methylenedioxy-1-indanone

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 5,6-Methylenedioxy-1-indanone, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. This document delves into its fundamental properties, synthesis, spectroscopic characterization, and its pivotal role as a precursor to biologically active molecules.

Introduction: The Significance of the Indanone Scaffold

The 1-indanone framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have shown a wide array of pharmacological activities, including antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties.[1] Notably, the indanone moiety is a key structural feature in drugs developed for the treatment of neurodegenerative disorders like Alzheimer's disease.[1][2] this compound, with its characteristic methylenedioxy bridge, is a prominent member of this class and serves as a crucial intermediate in the synthesis of various target molecules.

Core Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development.

Chemical and Physical Properties

| Property | Value | Source(s) |

| Chemical Formula | C₁₀H₈O₃ | [3] |

| Molecular Weight | 176.17 g/mol | [3][4] |

| CAS Number | 6412-87-9 | [3][4] |

| Synonym | 6,7-Dihydro-5H-indeno[5,6-d]-1,3-dioxol-5-one | [3][4] |

| Appearance | White crystalline solid | [5] |

| Melting Point | 133-135 °C or 162-166 °C | [4][5] |

| Purity | Typically ≥97% | [4] |

Note on Melting Point Discrepancy: Different sources report varying melting points. This could be attributed to the presence of impurities or different crystalline forms of the compound. Researchers should consider purifying the material and verifying the melting point for their specific batch.

Spectroscopic Profile

Spectroscopic analysis is essential for the unambiguous identification and characterization of this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylenedioxy protons, and the two methylene groups of the indanone ring system. The aromatic protons will appear as singlets or doublets in the aromatic region (around 6.5-7.5 ppm). The methylenedioxy protons typically appear as a singlet around 6.0 ppm. The two methylene groups adjacent to the carbonyl and the aromatic ring will show signals in the aliphatic region, likely as triplets around 2.5-3.5 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for the carbonyl carbon (typically downfield, >190 ppm), the aromatic carbons, the methylenedioxy carbon (around 100 ppm), and the two methylene carbons of the five-membered ring.

-

IR (Infrared) Spectroscopy: The IR spectrum will be dominated by a strong absorption band for the carbonyl (C=O) stretching vibration of the ketone, typically in the range of 1680-1715 cm⁻¹.[6] Other characteristic bands include those for the aromatic C-H stretching (above 3000 cm⁻¹), aliphatic C-H stretching (below 3000 cm⁻¹), and C-O stretching of the methylenedioxy group.[6]

-

MS (Mass Spectrometry): The electron ionization mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 176, corresponding to its molecular weight.[7] The fragmentation pattern will likely involve the loss of CO, as is common for ketones, and other characteristic fragments arising from the indanone and methylenedioxy moieties.

Synthesis of this compound: A Focus on Intramolecular Friedel-Crafts Acylation

The most common and effective method for the synthesis of 1-indanones, including the 5,6-methylenedioxy derivative, is the intramolecular Friedel-Crafts acylation.[8][9] This reaction involves the cyclization of a suitable precursor, typically a 3-arylpropanoic acid or its corresponding acyl chloride, in the presence of a strong acid catalyst.

General Reaction Pathway

The synthesis generally proceeds from a readily available starting material like piperonal or 3,4-methylenedioxyphenylacetic acid. The key step is the formation of an acylium ion intermediate which then undergoes an intramolecular electrophilic aromatic substitution to form the five-membered ring of the indanone.

Caption: General synthetic routes to this compound.

Experimental Protocol: Intramolecular Friedel-Crafts Acylation

This protocol provides a representative method for the synthesis of this compound from 3-(3,4-methylenedioxyphenyl)propanoic acid.

Materials:

-

3-(3,4-Methylenedioxyphenyl)propanoic acid

-

Polyphosphoric acid (PPA) or a Lewis acid such as aluminum chloride (AlCl₃)

-

Anhydrous solvent (if using a Lewis acid, e.g., dichloromethane)

-

Ice

-

Saturated sodium bicarbonate solution

-

Dichloromethane or other suitable organic solvent for extraction

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware for organic synthesis

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (if heating is required), place the 3-(3,4-methylenedioxyphenyl)propanoic acid.

-

Addition of Catalyst:

-

Using Polyphosphoric Acid (PPA): Add PPA to the starting material. The amount of PPA should be sufficient to ensure efficient stirring.

-

Using a Lewis Acid (e.g., AlCl₃): Suspend the starting material in an anhydrous solvent like dichloromethane. Cool the mixture in an ice bath and slowly add the Lewis acid in portions.

-

-

Reaction:

-

With PPA: Heat the mixture with stirring. The reaction temperature and time will depend on the specific conditions and should be monitored by thin-layer chromatography (TLC).

-

With a Lewis Acid: Stir the reaction mixture at a suitable temperature (from 0 °C to room temperature) until the starting material is consumed, as indicated by TLC.

-

-

Work-up:

-

Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the careful addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer with an organic solvent such as dichloromethane (3 x volume).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.

-

Biological Significance and Applications

The primary interest in this compound stems from its role as a precursor to psychoactive compounds and its potential in the development of other therapeutic agents.

Precursor to 5,6-Methylenedioxy-2-aminoindane (MDAI)

Potential in Medicinal Chemistry

The indanone scaffold is a versatile building block in drug discovery. The structurally related compound, 5,6-dimethoxy-1-indanone, is a key intermediate in the synthesis of Donepezil, a medication used to treat Alzheimer's disease.[13] This highlights the potential for derivatives of this compound to be explored for various therapeutic applications, including those targeting the central nervous system. Research into indanone derivatives has shown their potential as anticancer, antimicrobial, and antiviral agents.[1][2]

Safety and Handling

This compound is classified as acutely toxic if swallowed (Acute Tox. 4 Oral).[4] It is a non-combustible solid.[4]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. A dust mask (type N95 or equivalent) is recommended.[4]

-

Handling: Avoid ingestion and inhalation. Minimize dust generation. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

Conclusion

This compound is a compound of significant scientific interest due to its fundamental chemical properties and its role as a key intermediate in the synthesis of biologically active molecules, most notably the psychoactive compound MDAI. A thorough understanding of its synthesis, characterization, and biological context is essential for researchers in medicinal chemistry, organic synthesis, and forensic science. The methodologies and data presented in this guide provide a solid foundation for further investigation and application of this versatile indanone derivative.

References

-

Amerigo Scientific. This compound (97%). Available from: [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

-

DEA Microgram. (2011). Characterization of the “Methylenedioxy-2-Aminoindans”. Available from: [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 200 MHz, acetone-d6, simulated) (NP0043100). Available from: [Link]

-

ResearchGate. 1H NMR and 13C NMR spectroscopic data for indanone 2 in CDCl3. Available from: [Link]

-

Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. Available from: [Link]

-

DEA.gov. Characterization of the “Methylenedioxy-2-aminoindans”. Available from: [Link]

-

ResearchGate. Recent developments in biological activities of indanones. Available from: [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. Available from: [Link]

-

Maricopa Open Digital Press. IR Spectrum and Characteristic Absorption Bands. Available from: [Link]

-

Griffith Research Online. Stable isotope characterisation of MDP2P and MDA prepared from piperonal. Available from: [Link]

-

Oregon State University. 1H NMR Chemical Shift. Available from: [Link]

-

Scribd. Advanced Chemical Synthesis Guide. Available from: [Link]

-

University of Wisconsin-Madison. CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. Available from: [Link]

-

ChemRxiv. Friedel-Crafts Reactions for Biomolecular Chemistry. Available from: [Link]

-

University of California, Los Angeles. IR Absorption Table. Available from: [Link]

-

Liu, C., et al. (2022). A Novel Multifunctional 5,6-Dimethoxy-Indanone-Chalcone-Carbamate Hybrids Alleviates Cognitive Decline in Alzheimer's Disease by Dual Inhibition of Acetylcholinesterase and Inflammation. Frontiers in Aging Neuroscience, 14, 848784. Available from: [Link]

-

Sadowska, B., & Różalska, S. (2017). Synthesis of 1-indanones with a broad range of biological activity. RSC Advances, 7(57), 35845-35866. Available from: [Link]

-

Fillion, E., et al. (2005). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses, 82, 144. Available from: [Link]

-

Kim, H. U., et al. (2022). Piperonal synthase from black pepper (Piper nigrum) synthesizes a phenolic aroma compound, piperonal, as a CoA-independent catalysis. Applied Biological Chemistry, 65(1), 1-8. Available from: [Link]

-

Organic Chemistry Portal. Indanone synthesis. Available from: [Link]

-

PubChem. 5,6-Dimethoxy-1-indanone. Available from: [Link]

-

Menezes, J. C. J. M. D. S., & Cavaleiro, J. A. S. (2017). Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. RSC Advances, 7(13), 7545-7569. Available from: [Link]

-

University of Wisconsin-Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link]

-

University of California, Los Angeles. IR Chart. Available from: [Link]

-

Chemistry Connected. 1H NMR Chemical Shifts. Available from: [Link]

-

Wood, D. M., et al. (2013). MDAI (5,6-methylenedioxy-2-aminoindane; 6,7-dihydro-5H-cyclopenta[f][5][14]benzodioxol-6-amine; 'sparkle'; 'mindy') toxicity: a brief overview and update. Human Psychopharmacology, 28(4), 345-355. Available from: [Link]

-

Xu, Y., Hua, W., & Zhang, J. (2000). Synthesis of 5,6-dimethoxy-1-indanone. Chinese Journal of Modern Applied Pharmacy, (6), 464-465. Available from: [Link]

-

ResearchGate. Synthesis and characterization of novel 5-substituted indanones via Suzuki coupling reactions. Available from: [Link]

-

Palenicek, T., et al. (2016). Study on the metabolism of 5,6-methylenedioxy-2-aminoindane (MDAI) in rats: identification of urinary metabolites. Xenobiotica, 47(5), 395-406. Available from: [Link]

-

ResearchGate. Synthesis of 1-indanones with a broad range of biological activity. Available from: [Link]

-

ResearchGate. Synthetic Aminoindanes: A Summary of Existing Knowledge. Available from: [Link]

Sources

- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scbt.com [scbt.com]

- 4. This compound 97 6412-87-9 [sigmaaldrich.com]

- 5. web.pdx.edu [web.pdx.edu]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. dea.gov [dea.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. d-nb.info [d-nb.info]

- 10. MDAI (5,6-methylenedioxy-2-aminoindane; 6,7-dihydro-5H-cyclopenta[f][1,3]benzodioxol-6-amine; 'sparkle'; 'mindy') toxicity: a brief overview and update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchprofiles.herts.ac.uk [researchprofiles.herts.ac.uk]

- 12. Study on the metabolism of 5,6-methylenedioxy-2-aminoindane (MDAI) in rats: identification of urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28613E [pubs.rsc.org]

- 14. ekwan.github.io [ekwan.github.io]

A Comprehensive Technical Guide to 5,6-Methylenedioxy-1-indanone

Introduction and Strategic Overview

5,6-Methylenedioxy-1-indanone is a pivotal chemical intermediate, recognized for its distinct molecular architecture that combines an indanone framework with a methylenedioxy group.[1] This structure is a recurring motif in various biologically active compounds and serves as a versatile scaffold in synthetic organic chemistry.[1] Its primary significance lies in its role as a precursor for the synthesis of more complex molecules, including designer drugs and compounds investigated in medicinal chemistry.[1][2] This guide provides an in-depth analysis of its chemical identity, synthesis, spectroscopic signature, and chemical behavior, offering field-proven insights for professionals engaged in chemical research and development.

Chemical Identity and Nomenclature

The foundational step in understanding any chemical entity is to establish its precise structure and nomenclature. This compound is built upon a bicyclic indanone core, where a benzene ring is fused to a cyclopentanone ring, and is further substituted with a methylenedioxy group across the 5 and 6 positions of the aromatic ring.[1]

Chemical Structure Diagram

Caption: Chemical structure of this compound.

IUPAC Name and Identifiers

A compound's identity is codified by its systematic name and registration numbers, which ensure unambiguous communication in research and commerce.

-

IUPAC Name : 6,7-Dihydro-5H-indeno[5,6-d]-1,3-dioxol-5-one.[3][4][5] An alternative IUPAC name is 5,6-dihydrocyclopenta[f][1][2]benzodioxol-7-one.[1]

Physicochemical Properties

The physical properties of a compound dictate its handling, storage, and application in experimental setups. This compound is typically a solid at room temperature.

| Property | Value | Source(s) |

| Physical Form | Solid, White crystalline solid | [1] |

| Melting Point | 162-166 °C | [6] |

| 133-135 °C | [1] | |

| Boiling Point | 344.9 °C at 760 mmHg | [6] |

| Density | 1.395 g/cm³ | [6] |

| Flash Point | 153.6 °C | [6] |

Synthesis and Manufacturing

The synthesis of indanones is a well-established area of organic chemistry, with intramolecular Friedel-Crafts acylation being a primary method.[7] For this compound, a common and effective strategy involves the cyclization of a substituted propionic acid.

Synthetic Pathway Overview

A prevalent method for synthesizing this compound begins with 3-(3,4-methylenedioxyphenyl)propionic acid.[1] This process involves two key transformations:

-

Activation of the Carboxylic Acid : The carboxylic acid is converted into a more reactive acyl chloride. This is a critical activation step, as the acid itself is not electrophilic enough to participate in the subsequent ring-closing reaction.

-

Intramolecular Friedel-Crafts Acylation : The acyl chloride undergoes an intramolecular electrophilic aromatic substitution, where the acylium ion attacks the electron-rich aromatic ring to form the five-membered ketone ring, yielding the indanone structure.[1] This reaction is typically promoted by a Lewis acid or a strong protic acid like polyphosphoric acid (PPA).[7]

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Friedel-Crafts Cyclization

The following protocol is a representative example of the synthesis.

-

Acid Chloride Formation : To a solution of 3-(3,4-methylenedioxyphenyl)propionic acid in a dry, inert solvent (e.g., dichloromethane), add an excess of thionyl chloride (SOCl₂) or oxalyl chloride. The choice of reagent depends on the desired reaction conditions and ease of purification; oxalyl chloride often allows for milder conditions.

-

Reaction Monitoring : Stir the mixture at room temperature until the evolution of gas (HCl and SO₂) ceases, indicating the complete formation of the acid chloride. This can be monitored by techniques like thin-layer chromatography (TLC).

-

Solvent Removal : Remove the solvent and excess reagent under reduced pressure. It is crucial to ensure the system is free of moisture to prevent hydrolysis of the acid chloride.

-

Cyclization : Dissolve the crude acid chloride in a suitable solvent (e.g., nitrobenzene or dichloromethane) and cool the solution in an ice bath. Add a Lewis acid catalyst, such as aluminum chloride (AlCl₃), portion-wise. The catalyst activates the acyl chloride, facilitating the intramolecular attack on the aromatic ring.

-

Reaction and Quenching : Allow the reaction to proceed until completion (monitored by TLC). Carefully quench the reaction by pouring it over a mixture of ice and concentrated hydrochloric acid to decompose the aluminum complex.

-

Extraction and Purification : Extract the product into an organic solvent, wash the organic layer to remove impurities, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it. The crude product is then purified, typically by recrystallization, to yield pure this compound.

Spectroscopic Characterization

Unambiguous structural elucidation is paramount in chemical synthesis. A combination of spectroscopic techniques provides a detailed fingerprint of the this compound molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.

-

Molecular Ion (M⁺) : The electron ionization (EI) mass spectrum shows a distinct molecular ion peak at m/z 176, which corresponds to the molecular formula C₁₀H₈O₃.[2]

-

Base Peak : The molecular ion is also the base peak, indicating its relative stability under EI conditions.[2]

-

Fragmentation : The fragmentation pattern is characteristic of aromatic ketones and methylenedioxy compounds.[1] Key fragments arise from the loss of CO (m/z 148) and subsequent rearrangements of the indanone core. The relative abundances of ions at m/z 147/148 compared to m/z 175/176 can be used to distinguish it from its positional isomers.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR Spectroscopy : The proton NMR spectrum reveals the chemical environment of each hydrogen atom.

-

Aromatic Protons (2H) : Due to the symmetry of the 5,6-substitution pattern, the two aromatic protons (at C4 and C7) are chemically equivalent. They are expected to appear as sharp singlets in the aromatic region, typically between δ 6.5-8.0 ppm, deshielded by the aromatic ring current.[1]

-

Methylenedioxy Protons (2H) : The two protons of the -O-CH₂-O- group are also equivalent and typically appear as a distinct singlet around δ 5.9-6.1 ppm.

-

Aliphatic Protons (4H) : The two methylene groups of the cyclopentanone ring (-CH₂-CH₂-) appear as two distinct multiplets in the aliphatic region (δ 2.5-3.5 ppm). They exhibit A₂B₂ coupling, appearing as triplets if the coupling constants are similar.

-

-

¹³C NMR Spectroscopy : The carbon NMR spectrum indicates the number of unique carbon atoms and their chemical environments.

-

Carbonyl Carbon (C=O) : The ketone carbonyl carbon is the most deshielded, appearing significantly downfield (typically > δ 190 ppm).

-

Aromatic Carbons : The spectrum will show distinct signals for the aromatic carbons. Due to symmetry, C4 is equivalent to C7, and C5 is equivalent to C6. The quaternary carbons (C3a, C7a) will also be visible.

-

Methylenedioxy Carbon : The -O-CH₂-O- carbon appears around δ 101-102 ppm.

-

Aliphatic Carbons : The two methylene carbons of the cyclopentanone ring will have signals in the aliphatic region (δ 25-40 ppm).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

-

C=O Stretch : A strong, sharp absorption band characteristic of the ketone carbonyl group is expected around 1680-1710 cm⁻¹.

-

C-O Stretch : The methylenedioxy group will exhibit strong C-O stretching bands, typically in the 1250-1050 cm⁻¹ region.

-

Aromatic C=C Stretch : Medium to weak absorptions in the 1600-1450 cm⁻¹ region correspond to the carbon-carbon stretching vibrations within the aromatic ring.

-

Aromatic C-H Stretch : Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹.

-

Aliphatic C-H Stretch : Aliphatic C-H stretching vibrations appear just below 3000 cm⁻¹.

| Spectroscopic Data Summary | |

| Mass Spec (EI) | m/z (relative intensity) : 176 (M⁺, 100%) |

| ¹H NMR | Aromatic H : ~δ 6.8-7.2 (s, 2H); Methylenedioxy H : ~δ 6.0 (s, 2H); Aliphatic H : ~δ 2.6-3.1 (m, 4H) |

| IR Spectroscopy | ν (cm⁻¹) : ~1700 (C=O, strong), ~1600, 1480 (C=C, aromatic), ~1250, 1040 (C-O, strong) |

Chemical Reactivity and Applications

This compound is a valuable building block due to the reactivity of its ketone functional group and the stability of its core structure.

-

Precursor to Aminoindanes : A significant application is its use in the synthesis of 5,6-methylenedioxy-2-aminoindan (5,6-MDAI).[2] This involves a reaction with amyl nitrite to form an intermediate hydroxyimino ketone, which is subsequently reduced to the corresponding aminoindan.[1]

-

Condensation Reactions : The α-methylene group to the carbonyl is reactive and can participate in base-catalyzed condensation reactions, such as the Claisen-Schmidt condensation with aldehydes or ketones, to form arylidene indanones.[1]

-

Reduction : The ketone can be reduced to the corresponding alcohol (an indanol) using standard reducing agents like sodium borohydride (NaBH₄).

Safety and Handling

Proper handling of any chemical intermediate is essential for laboratory safety.

-

Hazard Classification : this compound is classified as acutely toxic if swallowed (Acute Tox. 4, H302). It is associated with the GHS07 pictogram and a "Warning" signal word.

-

Personal Protective Equipment (PPE) : Standard laboratory PPE, including safety glasses (eyeshields), gloves, and a lab coat, should be worn. When handling the solid powder, a dust mask (e.g., N95) is recommended to prevent inhalation.

-

Handling : Use with adequate ventilation and minimize dust generation.[8] Avoid contact with skin, eyes, and clothing.[8] Wash hands thoroughly after handling.

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[8]

Conclusion

This compound is a well-characterized and synthetically accessible intermediate. Its rigid, planar structure and functional group handles make it an important precursor in various fields, particularly in the development of neurochemicals and other biologically active molecules. A thorough understanding of its synthesis, spectroscopic properties, and reactivity, as detailed in this guide, is crucial for its effective and safe utilization in advanced chemical research.

References

- Smolecule. (n.d.). Buy this compound | 6412-87-9.

- Chemsrc. (2025). This compound | CAS#:6412-87-9.

- DEA Microgram Journal. (n.d.). Characterization of the “Methylenedioxy-2-aminoindans”.

- Sigma-Aldrich. (n.d.). This compound 97%.

- Amerigo Scientific. (n.d.). This compound (97%).

- Santa Cruz Biotechnology. (n.d.). This compound | CAS 6412-87-9.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 5,6-Dimethoxy-1-Indanone, 98%.

- LabSolutions. (n.d.). This compound.

- Thieme. (n.d.). Regioselective Synthesis of Indanones.

Sources

- 1. Buy this compound | 6412-87-9 [smolecule.com]

- 2. dea.gov [dea.gov]

- 3. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 4. scbt.com [scbt.com]

- 5. labsolu.ca [labsolu.ca]

- 6. This compound | CAS#:6412-87-9 | Chemsrc [chemsrc.com]

- 7. d-nb.info [d-nb.info]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to 5,6-Methylenedioxy-1-indanone (CAS 6412-87-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6-Methylenedioxy-1-indanone is a heterocyclic organic compound that has garnered significant interest in the scientific community, primarily as a key intermediate in the synthesis of psychoactive substances such as 5,6-methylenedioxy-2-aminoindane (MDAI). This guide provides a comprehensive technical overview of this compound, encompassing its chemical and physical properties, detailed synthetic methodologies, and thorough analytical characterization. Furthermore, it delves into the known and potential applications of this compound and its derivatives in medicinal chemistry and pharmacology, alongside a critical evaluation of the available toxicological data and essential safety and handling protocols. This document is intended to serve as a vital resource for researchers and professionals engaged in the fields of organic synthesis, medicinal chemistry, and drug development, offering both foundational knowledge and practical insights into the utility and challenges associated with this versatile chemical scaffold.

Introduction

The indanone framework is a recurring motif in a multitude of biologically active molecules and natural products.[1][2] The fusion of a benzene ring with a cyclopentanone ring creates a rigid scaffold that is amenable to diverse chemical modifications, making it a privileged structure in medicinal chemistry. This compound, with its characteristic methylenedioxy bridge, is a notable derivative within this class. This structural feature is also present in other well-known psychoactive compounds, such as 3,4-methylenedioxymethamphetamine (MDMA), suggesting a potential for neurological activity in its derivatives.

While the primary application of this compound to date has been as a precursor for the synthesis of MDAI, the broader class of 1-indanones has been explored for a wide range of therapeutic applications, including anti-inflammatory, anticancer, and neuroprotective agents.[3][4] This guide aims to provide a detailed and authoritative resource on this compound, moving beyond its role as a synthetic intermediate to explore its fundamental chemistry and potential for future research and development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its synthesis, handling, and application.

| Property | Value | Reference |

| CAS Number | 6412-87-9 | [5] |

| Molecular Formula | C₁₀H₈O₃ | [5] |

| Molecular Weight | 176.17 g/mol | [5] |

| Appearance | Solid | |

| Melting Point | 162-166 °C | |

| IUPAC Name | 6,7-Dihydro-5H-indeno[5,6-d]-1,3-dioxol-5-one | [5] |

| Synonyms | This compound | |

| SMILES | O=C1CCc2cc3OCOc3cc12 | |

| InChI | 1S/C10H8O3/c11-8-2-1-6-3-9-10(4-7(6)8)13-5-12-9/h3-4H,1-2,5H2 |

Synthesis of this compound

The synthesis of 1-indanones can be achieved through various routes, with intramolecular Friedel-Crafts acylation being one of the most common and effective methods.[1][6]

Primary Synthetic Route: Intramolecular Friedel-Crafts Acylation

The most widely cited synthesis of this compound starts from 3-(3,4-methylenedioxyphenyl)propionic acid. This process involves the cyclization of the carboxylic acid or its corresponding acid chloride.

Caption: Primary synthetic pathway to this compound.

Step-by-Step Protocol:

-

Acid Chloride Formation: 3-(3,4-Methylenedioxyphenyl)propionic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, typically in an inert solvent like dichloromethane (DCM) or toluene. This reaction converts the carboxylic acid into the more reactive acid chloride.

-

Intramolecular Friedel-Crafts Acylation: The resulting acid chloride is then subjected to an intramolecular Friedel-Crafts acylation. This is achieved by introducing a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). The reaction is typically carried out at reduced temperatures to control its exothermicity and minimize side reactions. The electrophilic acylium ion generated in situ attacks the electron-rich aromatic ring, leading to the formation of the five-membered ketone ring of the indanone.

The causality behind this experimental choice lies in the high reactivity of the acid chloride and the ability of the Lewis acid to facilitate the formation of a potent electrophile necessary for the intramolecular aromatic substitution.

Alternative Synthetic Strategies

While the Friedel-Crafts acylation of 3-(3,4-methylenedioxyphenyl)propionic acid is the most direct route, other methods for the synthesis of the 1-indanone core have been reported in the literature and could potentially be adapted for this compound. These include:

-

Palladium-Catalyzed Carbonylative Cyclization: This method involves the cyclization of unsaturated aryl iodides.[7]

-

Nazarov Cyclization: The acid-catalyzed cyclization of divinyl ketones can also yield indanone derivatives.[8]

-

Rhodium-Catalyzed Asymmetric 1,4-Addition: This approach can be employed for the enantioselective synthesis of chiral 3-aryl-1-indanones.[7]

These alternative routes offer potential advantages in terms of substrate scope, functional group tolerance, and stereocontrol, making them valuable tools for the synthesis of a diverse range of 1-indanone derivatives.

Analytical Characterization

Accurate characterization of this compound is crucial for confirming its identity and purity. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[9][10][11][12]

¹H NMR (Proton NMR):

The ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the different types of protons in the molecule.

-

Aromatic Protons: Two singlets in the aromatic region (typically δ 6.5-8.0 ppm), corresponding to the two non-equivalent protons on the benzene ring.

-

Methylenedioxy Protons: A characteristic singlet at approximately δ 5.9-6.1 ppm, integrating to two protons, representing the -O-CH₂-O- group.

-

Aliphatic Protons: Two triplets in the aliphatic region (typically δ 2.5-3.5 ppm), each integrating to two protons, corresponding to the two methylene groups of the cyclopentanone ring. These would likely show coupling to each other.

¹³C NMR (Carbon NMR):

The ¹³C NMR spectrum provides information on the number and chemical environment of the carbon atoms.

-

Carbonyl Carbon: A signal in the downfield region (typically δ 190-210 ppm) corresponding to the ketone carbonyl group.

-

Aromatic and Olefinic Carbons: Several signals in the region of δ 100-160 ppm, corresponding to the carbons of the benzene ring and the methylenedioxy group.

-

Methylenedioxy Carbon: A distinct signal for the carbon of the -O-CH₂-O- group.

-

Aliphatic Carbons: Signals in the upfield region (typically δ 20-50 ppm) for the two methylene carbons of the cyclopentanone ring.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule.[9] The IR spectrum of this compound would be expected to exhibit characteristic absorption bands:

-

C=O Stretch (Ketone): A strong, sharp absorption band in the region of 1680-1715 cm⁻¹. This is a key diagnostic peak for the indanone structure.

-

C-O-C Stretch (Methylenedioxy): Absorption bands associated with the ether linkages of the methylenedioxy group, typically in the region of 1000-1300 cm⁻¹.

-

Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Peaks below 3000 cm⁻¹.

-

Aromatic C=C Bending: Absorptions in the fingerprint region (below 1600 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.[13][14][15][16][17]

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z = 176, corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of small neutral molecules such as CO (28 Da) and ethylene (28 Da), which are characteristic of ketones and cyclic systems.

Applications in Research and Drug Development

The primary and most well-documented application of this compound is as a key synthetic intermediate.

Precursor to 5,6-Methylenedioxy-2-aminoindane (MDAI)

This compound is the direct precursor to MDAI, a compound that has been investigated for its psychoactive properties.[18] The synthesis of MDAI from the indanone typically involves a two-step process:

-

Oximation: The indanone is reacted with a reagent such as hydroxylamine to form the corresponding oxime.

-

Reduction: The oxime is then reduced to the primary amine, yielding MDAI.

Caption: Synthetic pathway from this compound to MDAI.

Potential as a Scaffold in Medicinal Chemistry

The broader class of 1-indanone derivatives has shown a wide range of biological activities, suggesting that this compound could serve as a valuable scaffold for the development of new therapeutic agents.[1] Areas of potential interest include:

-

Neurodegenerative Diseases: Indanone derivatives have been investigated as potential treatments for Alzheimer's and Parkinson's diseases.[3]

-

Anti-inflammatory Agents: Some indanone derivatives have demonstrated anti-inflammatory properties.[19]

-

Anticancer Agents: The indanone scaffold has been explored for the development of novel anticancer drugs.[20]

The rigid structure of the indanone core, combined with the electronic properties of the methylenedioxy group, makes this compound an attractive starting point for the design and synthesis of new bioactive molecules.

Toxicology and Safety

A comprehensive understanding of the toxicological profile and safe handling procedures for this compound is of paramount importance for researchers.

Toxicological Data

There is a significant lack of publicly available toxicological data specifically for this compound. Most of the available toxicological information pertains to its derivative, MDAI.[21][22]

-

MDAI Toxicity: Studies on MDAI have indicated potential for serotonergic toxicity, especially in combination with other substances.[21]

Given the limited data on the parent compound, it should be handled with caution, assuming it may possess biological activity and potential toxicity.

Safety and Handling

Based on available safety data sheets (SDS) for this compound and related compounds, the following safety precautions should be observed:[23][24][25][26]

-

GHS Hazard Classification:

-

Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statement: H302 (Harmful if swallowed)

-

-

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses or goggles.

-

Hand Protection: Chemical-resistant gloves.

-

Respiratory Protection: A NIOSH-approved respirator is recommended, especially when handling the solid material to avoid dust inhalation.

-

-

Handling and Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[24]

-

Avoid the formation of dust and aerosols.

-

Wash hands thoroughly after handling.

-

-

Disposal:

-

Dispose of in accordance with local, state, and federal regulations.

-

Regulatory Status

The regulatory status of this compound can vary by jurisdiction and is often tied to its use as a precursor for controlled substances. Researchers should consult their local and national regulations before synthesizing or handling this compound.

Conclusion

This compound is a versatile chemical intermediate with a well-established role in the synthesis of MDAI. Its rigid indanone scaffold and unique electronic properties also make it an intriguing starting point for the exploration of new bioactive molecules in medicinal chemistry. While a significant body of research exists for the broader class of 1-indanones, there is a notable lack of specific pharmacological and toxicological data for this compound itself. This knowledge gap presents both a challenge and an opportunity for future research. A thorough understanding of its synthesis, analytical characterization, and safe handling procedures, as outlined in this guide, is essential for any scientist working with this compound. Further investigation into the biological activities of this compound and its novel derivatives could unlock new therapeutic avenues and expand its utility beyond its current applications.

References

-

This compound | CAS#:6412-87-9 | Chemsrc. (URL: [Link])

-

Direct Synthesis of 1-Indanones via Pd-Catalyzed Olefination and Ethylene Glycol-Promoted Aldol-Type Annulation Cascade - IT Services - University of Liverpool. (URL: [Link])

-

1 H NMR and 13 C NMR spectroscopic data for indanone 2 in CDCl 3 - ResearchGate. (URL: [Link])

-

Indanone synthesis - Organic Chemistry Portal. (URL: [Link])

-

Synthesis of 1-indanones with a broad range of biological activity - Beilstein Journals. (URL: [Link])

-

Annulations involving 1-indanones to access fused- and spiro frameworks - SciSpace. (URL: [Link])

-

Annulations involving 1-indanones to access fused- and spiro frameworks - PMC - NIH. (URL: [Link])

-

3.7.2: Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (URL: [Link])

-

Submitted by Tiantong Lou, E-Ting Liao, Ashraf Wilsily, and Eric Fillion - Organic Syntheses Procedure. (URL: [Link])

-

Emerging toxicity of 5,6-methylenedioxy-2-aminoindane (MDAI): Pharmacokinetics, behaviour, thermoregulation and LD50 in rats - PubMed. (URL: [Link])

-

A Novel Multifunctional 5,6-Dimethoxy-Indanone-Chalcone-Carbamate Hybrids Alleviates Cognitive Decline in Alzheimer's Disease by Dual Inhibition of Acetylcholinesterase and Inflammation - NIH. (URL: [Link])

-

This compound (97%) - Amerigo Scientific. (URL: [Link])

-

Basic 1H- and 13C-NMR Spectroscopy. (URL: [Link])

-

Emerging toxicity of 5,6-methylenedioxy-2-aminoindane (MDAI): Pharmacokinetics, behaviour, thermoregulation and LD50 in rats | Request PDF - ResearchGate. (URL: [Link])

-

Acute psychotropic, autonomic, and endocrine effects of 5,6-methylenedioxy-2-aminoindane (MDAI) compared with - LJMU Research Online. (URL: [Link])

-

Fragmentation Patterns in Mass Spectra - Chemistry LibreTexts. (URL: [Link])

-

How to Read and Interpret 1H-NMR and 13C-NMR Spectrums | Gunawan | Indonesian Journal of Science and Technology. (URL: [Link])

-

Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. (URL: [Link])

-

How to Read and Interpret 1H-NMR and 13C-NMR Spectrums Indonesian Journal of Science & Technology - ResearchGate. (URL: [Link])

-

6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I - KPU Pressbooks. (URL: [Link])

-

Synthesis and Pharmacological Activity of Aminoindanone Dimers and Related Compounds. (URL: [Link])

-

Short Summary of 1H-NMR Interpretation. (URL: [Link])

-

Anti-inflammatory and anti-diabetic properties of indanone derivative isolated from Fernandoa adenophylla in vitro and in silico studies - PMC - NIH. (URL: [Link])

-

Interpretation of mass spectra. (URL: [Link])

-

Mass Spectrometry - MSU chemistry. (URL: [Link])

-

Mass Spectrometry: Fragmentation. (URL: [Link])

-

MDAI (5,6-methylenedioxy-2-aminoindane; 6,7-dihydro-5H-cyclopenta[f][27]benzodioxol-6-amine; 'sparkle'; 'mindy') toxicity: a brief overview and update - PubMed. (URL: [Link])

-

Synthesis of 1-indanones with a broad range of biological activity. (URL: [Link])

-

The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark - Preprints.org. (URL: [Link])

-

THE SYNTHESIS OF SOME DERIVATIVES OF 3,4-METHYLENEDIOXYBENZENE - ResearchGate. (URL: [Link])

-

Synthesis of 1-indanones with a broad range of biological activity - ResearchGate. (URL: [Link])

Sources

- 1. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 2. scispace.com [scispace.com]

- 3. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and pharmacological activity of aminoindanone dimers and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Indanone synthesis [organic-chemistry.org]

- 8. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 10. researchgate.net [researchgate.net]

- 11. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]

- 12. web.mnstate.edu [web.mnstate.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. uni-saarland.de [uni-saarland.de]

- 16. Mass Spectrometry [www2.chemistry.msu.edu]

- 17. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 18. MDAI (5,6-methylenedioxy-2-aminoindane; 6,7-dihydro-5H-cyclopenta[f][1,3]benzodioxol-6-amine; 'sparkle'; 'mindy') toxicity: a brief overview and update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Anti-inflammatory and anti-diabetic properties of indanone derivative isolated from Fernandoa adenophylla in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Buy this compound | 6412-87-9 [smolecule.com]

- 21. Emerging toxicity of 5,6-methylenedioxy-2-aminoindane (MDAI): Pharmacokinetics, behaviour, thermoregulation and LD50 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. sigmaaldrich.com [sigmaaldrich.com]

- 24. 5,6-Dimethoxy-1-indanone - Safety Data Sheet [chemicalbook.com]

- 25. echemi.com [echemi.com]

- 26. fishersci.com [fishersci.com]

- 27. pcliv.ac.uk [pcliv.ac.uk]

An In-Depth Technical Guide to 5,6-Methylenedioxy-1-indanone: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid framework and versatile chemical handles have made it a cornerstone in the design of novel therapeutics, most notably in the field of neurodegenerative diseases. This guide provides a comprehensive technical overview of a specific, yet significant, member of this class: 5,6-Methylenedioxy-1-indanone. As a Senior Application Scientist, my objective is to present not just a compilation of data, but a synthesized narrative that explains the causality behind its properties and the strategic considerations in its synthesis and application. Every piece of information is grounded in authoritative sources to ensure the highest level of scientific integrity.

Molecular and Physicochemical Profile

This compound is a bicyclic aromatic ketone with the molecular formula C₁₀H₈O₃.[1][2] Its structure is characterized by an indanone core with a methylenedioxy group fused to the benzene ring at the 5 and 6 positions. This methylenedioxy bridge is a key feature, often found in psychoactive compounds and serving as a metabolic handle.

Table 1: Core Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 7,8-dihydro-6H-indeno[4,5-d][3][4]dioxol-6-one | [2] |

| Synonyms | 6,7-Dihydro-5H-indeno[5,6-d]-1,3-dioxol-5-one | [3][5] |

| CAS Number | 6412-87-9 | [2][3][6] |

| Molecular Formula | C₁₀H₈O₃ | [1][2][3][5][6] |

| Molecular Weight | 176.17 g/mol | [1][2][3][5][6] |

| Appearance | White to light yellow crystalline solid | [1] |

| Melting Point | 162-166 °C | [1][3] |

| Boiling Point | Not readily available; likely decomposes at atmospheric pressure. | |

| Solubility | Data not extensively published, but expected to be soluble in chlorinated solvents, and other common organic solvents. |

The reported melting point of 162-166 °C is a crucial parameter for identity and purity confirmation.[1][3] An earlier reported value of 133-135 °C exists in some literature, which may indicate polymorphism or impurities in the analyzed sample.[1][2] For rigorous scientific work, the higher melting point range should be considered the benchmark for a pure, crystalline solid.

Spectroscopic and Analytical Characterization

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is a powerful tool for confirming the molecular weight and identifying characteristic fragmentation patterns.

-

Molecular Ion (M⁺): A prominent peak is expected at m/z = 176, corresponding to the molecular weight of the compound.[1] This peak serves as the primary confirmation of the compound's identity.

-

Key Fragmentation: The fragmentation pattern of this compound is characteristic of indanones and molecules containing the methylenedioxy group. A notable fragmentation pathway involves the loss of CO (m/z = 148), which is typical for ketones. Further fragmentation of the methylenedioxy ring can also be expected. A U.S. Drug Enforcement Administration report on related compounds confirms the molecular ion at m/z 176 for this indanone intermediate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR:

-

Aromatic Protons: Two singlets are expected in the aromatic region (δ 6.5-7.5 ppm), corresponding to the protons at the 4- and 7-positions of the indanone ring.

-

Methylenedioxy Protons: A characteristic singlet for the -O-CH₂-O- group is anticipated around δ 6.0 ppm.

-

Aliphatic Protons: Two triplets, each integrating to 2H, are expected for the two methylene groups of the five-membered ring, likely in the δ 2.5-3.5 ppm range. The triplet adjacent to the carbonyl group will be further downfield.

-

-

¹³C NMR:

-

Carbonyl Carbon: The ketone carbonyl carbon is the most downfield signal, expected around δ 200 ppm.

-

Aromatic Carbons: Six signals are expected in the aromatic region (δ 100-150 ppm), four of which are quaternary carbons.

-

Methylenedioxy Carbon: The carbon of the -O-CH₂-O- group will appear as a distinct signal around δ 101 ppm.

-

Aliphatic Carbons: Two signals corresponding to the methylene carbons of the cyclopentanone ring are expected in the upfield region (δ 25-40 ppm).

-

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups present in the molecule.

-

Carbonyl (C=O) Stretch: A strong, sharp absorption band is expected in the region of 1680-1710 cm⁻¹, characteristic of an α,β-unsaturated ketone within a five-membered ring.

-

Aromatic C-H Stretch: Peaks above 3000 cm⁻¹ are indicative of the aromatic C-H bonds.

-

Aliphatic C-H Stretch: Absorptions just below 3000 cm⁻¹ correspond to the methylene C-H bonds.

-

C-O-C Stretch: The ether linkages of the methylenedioxy group will give rise to characteristic stretches in the fingerprint region (around 1250 and 1040 cm⁻¹).

Synthesis and Chemical Reactivity

The synthesis of this compound is a critical aspect for its availability in research. The most common and direct route involves an intramolecular Friedel-Crafts acylation of a suitable precursor.

Synthetic Pathway: Intramolecular Friedel-Crafts Acylation

The primary precursor for the synthesis of this compound is 3-(3,4-methylenedioxyphenyl)propionic acid.[1] This acid is first converted to its more reactive acid chloride, which then undergoes an intramolecular electrophilic aromatic substitution to form the five-membered ketone ring.

Experimental Protocol: Synthesis of this compound

The following is a generalized protocol based on established methods for intramolecular Friedel-Crafts acylations of similar substrates.

Step 1: Formation of the Acid Chloride

-

To a stirred solution of 3-(3,4-methylenedioxyphenyl)propionic acid in a suitable anhydrous solvent (e.g., dichloromethane or toluene), add an excess of a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.

-

Remove the solvent and excess chlorinating agent under reduced pressure to yield the crude acid chloride. This intermediate is often used directly in the next step without further purification.

Step 2: Intramolecular Friedel-Crafts Acylation

-

Dissolve the crude acid chloride in an anhydrous, non-polar solvent such as dichloromethane or nitrobenzene.

-

Cool the solution to 0 °C and slowly add a Lewis acid catalyst (e.g., aluminum chloride) portion-wise.

-

Stir the reaction mixture at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully pouring the mixture into a beaker of ice and water.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to afford pure this compound.

Chemical Reactivity

The chemical reactivity of this compound is dominated by the ketone functional group and the activated aromatic ring.

-

Reactions at the Carbonyl Group: The ketone can undergo a variety of classical carbonyl reactions, including reduction to the corresponding alcohol, reductive amination, and the formation of imines and oximes. The conversion to its hydroxyimino ketone derivative, which can be further reduced to 2-aminoindans, is a notable transformation.[1]

-

Reactions at the α-Position: The methylene group adjacent to the carbonyl is acidic and can be deprotonated to form an enolate. This enolate can then participate in various carbon-carbon bond-forming reactions, such as aldol condensations and alkylations. A key example is the Claisen-Schmidt condensation with aromatic aldehydes to yield arylidene indanones, which are of significant interest in medicinal chemistry.[1]

Applications in Drug Discovery and Development

While this compound itself is not an approved therapeutic, its structural motif is of significant interest to medicinal chemists, particularly in the development of agents targeting the central nervous system.

Precursor for Neuroprotective Agents

The indanone core is a key component of Donepezil, a widely prescribed acetylcholinesterase inhibitor for the treatment of Alzheimer's disease. This has spurred extensive research into other indanone derivatives as potential neuroprotective agents. While much of this research has focused on dimethoxy-substituted indanones, the 5,6-methylenedioxy-substituted scaffold represents a viable platform for the development of novel compounds with potential activity against neurodegenerative disorders.

In Vitro Biological Activities

Preliminary in vitro studies have suggested that this compound may possess a range of biological activities:

-

Antimicrobial Activity: It has been investigated for potential activity against various bacterial and fungal strains.[1]

-

Antioxidant Activity: The phenolic-like nature of the methylenedioxybenzene moiety suggests potential for free radical scavenging.[1]

-

Anticancer Activity: Some studies have explored its ability to inhibit the growth of cancer cells in vitro.[1]

It is crucial to emphasize that these are preliminary, non-clinical findings. Significant further research is required to validate these activities and to understand their mechanisms of action and potential for therapeutic application.

Safety and Handling

As with any chemical compound in a research setting, proper safety precautions are essential when handling this compound.

Table 2: GHS Hazard Information

| Hazard | Description |

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statement | H302: Harmful if swallowed |

| Hazard Class | Acute Toxicity 4 (Oral) |

Source: Sigma-Aldrich[3]

Recommended Personal Protective Equipment (PPE)

-

Eye Protection: Safety glasses or goggles are mandatory.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.

-

Respiratory Protection: For handling fine powders, a dust mask (e.g., N95) is recommended to avoid inhalation.

-

Skin and Body Protection: A lab coat should be worn to prevent skin contact.

Handling and Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Avoid the formation of dust.

-

Wash hands thoroughly after handling.

Conclusion and Future Directions

This compound is a valuable building block in organic synthesis and medicinal chemistry. Its well-defined physical and chemical properties, coupled with a straightforward synthetic route, make it an accessible platform for further chemical exploration. The established link between the indanone scaffold and neuroprotective activity provides a strong rationale for the continued investigation of derivatives of this compound in the context of drug discovery for neurodegenerative diseases. Future research should focus on a more thorough evaluation of its biological activities, elucidation of its mechanism of action, and the synthesis of novel derivatives with improved potency and pharmacokinetic profiles.

References

- This compound 97%. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/657573]

- Buy this compound | 6412-87-9. Smolecule. [URL: https://www.smolecule.com/cas-6412-87-9-5-6-methylenedioxy-1-indanone.html]

- Submitted by Tiantong Lou, E-Ting Liao, Ashraf Wilsily, and Eric Fillion. Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=v89p0115]

- This compound | CAS#:6412-87-9. Chemsrc. [URL: https://www.chemsrc.com/en/cas/6412-87-9_1118365.html]

- 1H NMR and 13C NMR spectroscopic data for indanone 2 in CDCl3. ResearchGate. [URL: https://www.researchgate.net/figure/1-H-NMR-and-13-C-NMR-spectroscopic-data-for-indanone-2-in-CDCl-3_tbl2_277322045]

- Characterization of the “Methylenedioxy-2-Aminoindans”. ResearchGate. [URL: https://www.researchgate.net/publication/288832014_Characterization_of_the_Methylenedioxy-2-Aminoindans]

- This compound (CAS 6412-87-9). Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/5-6-methylenedioxy-1-indanone-6412-87-9]

- This compound (97%). Amerigo Scientific. [URL: https://www.amerigoscientific.com/5-6-methylenedioxy-1-indanone-97-cbb1121699.html]

- Friedel–Crafts Acylation. Organic Chemistry Portal. [URL: https://www.organic-chemistry.

Sources

5,6-Methylenedioxy-1-indanone molecular weight and formula

An In-Depth Technical Guide to 5,6-Methylenedioxy-1-indanone

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 6412-87-9), a pivotal chemical intermediate in synthetic organic chemistry and drug discovery. The document delineates its core physicochemical properties, molecular structure, and characteristic spectroscopic signatures. Furthermore, it presents a detailed examination of established synthesis methodologies, key chemical reactions, and its significant role as a precursor in the development of novel therapeutics, particularly for neurodegenerative disorders. Safety protocols and handling procedures are also outlined to ensure safe laboratory practice. This guide is intended for researchers, chemists, and drug development professionals who utilize indanone scaffolds in their work.

Introduction: The Significance of the Indanone Scaffold

The indanone framework is a versatile and privileged scaffold in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds.[1] The successful development of the Alzheimer's disease therapeutic, Donepezil, which is derived from an indanone structure, has spurred significant scientific interest in this moiety.[1] Indanone derivatives have demonstrated a strong affinity for critical enzymes associated with the pathophysiology of various neurological disorders, including monoamine oxidases (MAO-A and -B) and acetylcholinesterase (AChE).[1]

Within this important class of molecules, this compound serves as a crucial organic building block.[2] Its unique substitution pattern, featuring a methylenedioxy group fused to the indanone core, makes it a valuable precursor for a range of biologically active molecules, including substituted 2-aminoindans.[3][4] This guide provides the foundational knowledge required to effectively synthesize, characterize, and utilize this compound in a research and development setting.

Physicochemical and Structural Properties

This compound is a white crystalline solid under standard conditions.[3] Its fundamental properties are summarized below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₈O₃ | [2][3][5][6] |

| Molecular Weight | 176.17 g/mol | [2][3][5][6] |

| CAS Number | 6412-87-9 | [2][3][5][6] |

| IUPAC Name | 6,7-Dihydro-5H-indeno[5,6-d]-1,3-dioxol-5-one | [5][6] |

| Synonyms | 5,6-dihydrocyclopenta[f][2][3]benzodioxol-7-one | [3][7] |

| Melting Point | 133-135 °C / 162-166 °C | [3][5] |

| Appearance | White crystalline solid | [3] |

| Purity | Typically ≥97% | [2][5] |

Note on Melting Point: Discrepancies in reported melting points exist in commercial and literature sources. This variation can be attributed to the purity of the sample and the analytical method used. Researchers should determine the melting point of their specific batch as a primary indicator of purity.

Molecular Structure

The structure consists of an indanone core (a bicyclic compound with a benzene ring fused to a cyclopentanone ring) with a methylenedioxy group attached at the 5 and 6 positions of the aromatic ring.

Caption: 2D structure of this compound.

Synthesis and Characterization

The synthesis of indanones is a well-established area of organic chemistry, with intramolecular Friedel-Crafts acylation being a primary method.[8] The use of polyphosphoric acid (PPA) is common for these reactions, acting as both a catalyst and a solvent.[8]

General Synthesis Workflow

A common pathway involves the reaction of an appropriately substituted phenylpropanoic acid derivative, which undergoes an intramolecular cyclization and acylation to form the indanone ring.

Caption: A typical workflow for the synthesis of this compound.

Experimental Causality

-

Choice of Precursor : 3-(3,4-methylenedioxyphenyl)propanoic acid is the logical starting material. The propanoic acid side chain provides the necessary three-carbon chain that will cyclize to form the five-membered cyclopentanone ring fused to the aromatic core.

-

Role of Polyphosphoric Acid (PPA) : PPA is a highly effective reagent for this transformation. It acts as a strong Brønsted acid to protonate the carboxylic acid, generating a highly electrophilic acylium ion. This powerful electrophile then attacks the electron-rich aromatic ring (activated by the methylenedioxy group) in a classic electrophilic aromatic substitution, leading to cyclization. PPA also serves as a dehydrating agent, removing the water molecule formed during the reaction and driving the equilibrium towards the product.

Spectroscopic Characterization: A Self-Validating System

Confirmation of the product's identity and purity is achieved through a combination of spectroscopic techniques. Each method provides a unique piece of structural information, creating a self-validating analytical system.

-

Mass Spectrometry (MS) : This technique confirms the molecular weight of the compound. For this compound, the mass spectrum will show a distinct molecular ion peak (M⁺) at an m/z of 176, corresponding to its molecular formula, C₁₀H₈O₃.[3][4] The fragmentation pattern provides further structural confirmation.[3]

-

Infrared Spectroscopy (IR) : IR spectroscopy is used to identify the functional groups present. The key diagnostic peak for this molecule is a strong absorption band characteristic of the carbonyl (C=O) stretch of the ketone, typically appearing around 1700 cm⁻¹. Other significant peaks will correspond to aromatic C-H bonds and the C-O-C stretches of the methylenedioxy ether linkage.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : Provides detailed information about the chemical environment of the hydrogen atoms. The spectrum is expected to show distinct signals for the two aromatic protons, the two protons of the methylenedioxy group (often a singlet), and the two sets of methylene protons (CH₂) in the five-membered ring, which will typically appear as triplets.

-

¹³C NMR : Reveals the number of chemically distinct carbon environments. The spectrum will show a signal for the carbonyl carbon in the downfield region (around 200 ppm), along with signals for the aromatic carbons and the aliphatic carbons of the cyclopentanone and methylenedioxy groups.

-

Successful synthesis is validated when the data from MS, IR, and NMR are all consistent with the proposed structure of this compound and reference spectra.

Chemical Reactivity and Applications in Drug Discovery

This compound is primarily used as an intermediate in multi-step syntheses. Its chemical reactivity is dominated by the ketone functional group and the activated aromatic ring.

A significant application is its use as a precursor for the synthesis of 5,6-(methylenedioxy)-2-aminoindan (MDAI), a research chemical.[4][9] This transformation typically involves a reaction with an alkyl nitrite to form an intermediate hydroxyimino ketone, which is then reduced to the corresponding amine.[3]

More broadly, the indanone scaffold is a target in the development of therapeutics for neurodegenerative diseases like Alzheimer's and Parkinson's disease.[1][10] By modifying the core this compound structure—for example, through condensation reactions at the alpha-position to the ketone or by converting the ketone to other functional groups—chemists can generate libraries of novel compounds for biological screening.[11] These derivatives are often evaluated for their ability to inhibit enzymes like acetylcholinesterase or to prevent the aggregation of amyloid-beta peptides.[10]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be strictly followed when handling this compound.

-

Hazard Identification : The compound is classified as Acute Toxicity 4 (Oral) with the hazard statement H302: Harmful if swallowed.[5] The GHS pictogram is GHS07 (exclamation mark).[5]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[12]

-

Personal Protective Equipment (PPE) : Standard laboratory PPE is required.

-

Eye Protection : Wear appropriate protective eyeglasses or chemical safety goggles.[12]

-

Hand Protection : Handle with compatible chemical-resistant gloves. Inspect gloves prior to use and dispose of contaminated gloves after use in accordance with good laboratory practices.[13]

-

Respiratory Protection : Use a dust mask (e.g., N95) or work in a fume hood to minimize inhalation of the solid powder.[5]

-

Skin and Body Protection : Wear a laboratory coat.

-

Protocol for Handling Spills

-

Evacuate : Alert personnel in the immediate area.

-

Ventilate : Ensure the area is well-ventilated.

-

Contain : Prevent the powder from spreading or becoming airborne.

-

Clean-up : Carefully sweep or vacuum up the spilled material and place it into a suitable, labeled container for disposal.[12] Avoid generating dust.[12]

-

Decontaminate : Clean the spill area thoroughly.

-

Disposal : Dispose of the waste according to institutional and local regulations.

Conclusion

This compound is a well-characterized chemical compound whose value lies in its role as a versatile synthetic intermediate. Its molecular formula (C₁₀H₈O₃) and molecular weight (176.17 g/mol ) are confirmed through standard analytical techniques, which also serve to validate its synthesis, most commonly achieved via intramolecular Friedel-Crafts acylation. Its utility as a building block, particularly in the synthesis of psychoactive compounds and potential therapeutics for neurodegenerative diseases, ensures its continued relevance in the fields of organic synthesis and medicinal chemistry. Adherence to established safety protocols is essential for its handling and application in a research environment.

References

- Smolecule. (n.d.). Buy this compound | 6412-87-9.

- Sigma-Aldrich. (n.d.). This compound 97%.

- Amerigo Scientific. (n.d.). This compound (97%).

- Santa Cruz Biotechnology. (n.d.). This compound.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 5,6-Dimethoxy-1-Indanone, 98%.

- Sigma-Aldrich. (2022). Safety Data Sheet.

- Sigma-Aldrich. (2025). Safety Data Sheet.

- Sunway Pharm Ltd. (n.d.). This compound - CAS:6412-87-9.

- CymitQuimica. (2023). 5,6-Dimethyl-1-indanone Safety Data Sheet.

- PubChem. (n.d.). 5,6-Dimethoxy-1-indanone.

- Drug Enforcement Administration. (n.d.). Characterization of the “Methylenedioxy-2-aminoindans”.

- Cheméo. (n.d.). Chemical Properties of 5,6-Dimethoxy-1-indanone (CAS 2107-69-9).

- ChemicalBook. (2025). 5,6-Dimethoxy-1-indanone - Safety Data Sheet.

- van der Vlugt, J. I., et al. (n.d.). Regioselective Synthesis of Indanones. Thieme.

- NIST. (n.d.). 5,6-Dimethoxy-1-indanone.

- Bansal, R., et al. (2024). Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. Drug Discovery Today, 29(8), 104063.

- Quick Company. (n.d.). An Improved Process For The Preparation Of 5,6 Dimethoxy 1 Indanone.

- Organic Chemistry Portal. (n.d.). Indanone synthesis.

- Xu, Y., Hua, W., & Zhang, J. (2000). Synthesis of 5,6-dimethoxy-1-indanone. Chinese Journal of Modern Applied Pharmacy, (6), 464-465.

-

Corkery, J. M., et al. (2013). MDAI (5,6-methylenedioxy-2-aminoindane; 6,7-dihydro-5H-cyclopenta[f][2][3]benzodioxol-6-amine; 'sparkle'; 'mindy') toxicity: a brief overview and update. Journal of Psychopharmacology, 27(9), 820-829.

- Benchchem. (n.d.). The Role of 5-Fluoro-1-indanone in the Development of Novel Therapeutics: A Technical Guide.

- Tugrak, M., et al. (2025). Indanone-based Mannich bases: Design, synthesis, in-silico molecular docking, ADME predictions and biological evaluation including carbonic anhydrases, acetylcholinesterase inhibition and cytotoxicities. Archives of Biochemistry and Biophysics, 771, 110511.

- IAPC Journals. (2019). Applications of biophysical techniques in drug discovery and development. ADMET and DMPK, 7(4), 220-221.

Sources

- 1. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 3. Buy this compound | 6412-87-9 [smolecule.com]

- 4. dea.gov [dea.gov]

- 5. This compound 97 6412-87-9 [sigmaaldrich.com]

- 6. scbt.com [scbt.com]

- 7. This compound - CAS:6412-87-9 - Sunway Pharm Ltd [3wpharm.com]

- 8. d-nb.info [d-nb.info]

- 9. MDAI (5,6-methylenedioxy-2-aminoindane; 6,7-dihydro-5H-cyclopenta[f][1,3]benzodioxol-6-amine; 'sparkle'; 'mindy') toxicity: a brief overview and update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Indanone-based Mannich bases: Design, synthesis, in-silico molecular docking, ADME predictions and biological evaluation including carbonic anhydrases, acetylcholinesterase inhibition and cytotoxicities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

solubility of 5,6-Methylenedioxy-1-indanone in organic solvents

An In-depth Technical Guide to the Solubility of 5,6-Methylenedioxy-1-indanone in Organic Solvents

Introduction